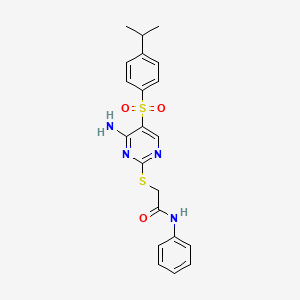

![molecular formula C16H23N3O4S B2957459 Morpholin-4-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone CAS No. 510734-46-0](/img/structure/B2957459.png)

Morpholin-4-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Morpholin-4-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone” is an organic compound with the molecular formula C16H23N3O4S . It has an average mass of 353.436 Da and a monoisotopic mass of 353.140930 Da .

Molecular Structure Analysis

The molecular structure of this compound includes several functional groups. It contains a morpholine ring, a piperazine ring, a toluene sulfonyl group, and a methanone group . The presence of these groups can significantly influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 522.4±50.0 °C at 760 mmHg, and a flash point of 269.8±30.1 °C . It has 5 hydrogen bond acceptors, no hydrogen bond donors, and 3 freely rotating bonds . Its polar surface area is 72 Å2 .Wissenschaftliche Forschungsanwendungen

Parkinson’s Disease Research

Morpholin-4-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone: has been identified as a potent inhibitor of the LRRK2 kinase . This enzyme has been genetically linked to Parkinson’s disease (PD), particularly through the G2019S mutation which increases kinase activity . Inhibitors like this compound are of great interest in PD research as they offer a potential therapeutic avenue for disease modification.

Kinase Selectivity Improvement

The compound has shown promise in improving kinome selectivity, which is crucial for the development of targeted therapies . By using a surrogate crystallography approach, researchers have been able to enhance the selectivity of LRRK2 inhibitors, reducing potential side effects caused by off-target interactions .

Brain Penetration Studies

Due to its structural properties, this compound has been studied for its ability to penetrate the brain, which is a significant challenge in drug development for neurological disorders . Its brain penetrant nature makes it a valuable candidate for central nervous system (CNS) drug development .

In Vivo Activity Profiling

The compound has undergone in vivo safety and pharmacodynamic studies to profile its activity within a living organism . These studies are essential to understand the compound’s efficacy and safety before it can be considered for clinical trials .

Synthesis of Hybrid Molecules

Research has been conducted on the synthesis of hybrid molecules containing thiadiazole and N’-sulfonylamidine moieties, with this compound serving as a key intermediate . These hybrid molecules have potential applications in various fields, including medicinal chemistry and materials science .

Chemical Property Characterization

The introduction of morpholine rings in the compound is expected to significantly increase solubility in organic solvents, facilitating the characterization of chemical and biological properties . This aspect is crucial for the compound’s application in further synthetic chemistry research .

Eigenschaften

IUPAC Name |

[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4S/c1-14-2-4-15(5-3-14)24(21,22)19-8-6-17(7-9-19)16(20)18-10-12-23-13-11-18/h2-5H,6-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFRICXFGCPEGAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

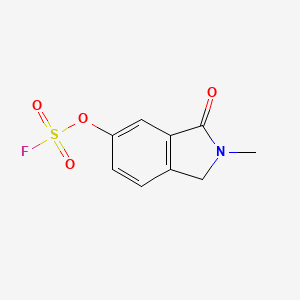

![3-((4-chlorophenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2957376.png)

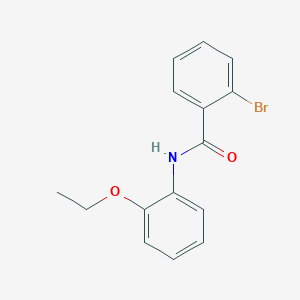

![2-Piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine](/img/structure/B2957380.png)

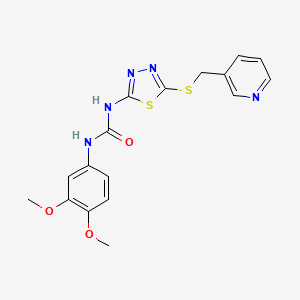

![2-(4-oxoquinazolin-3(4H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2957382.png)

![2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2957383.png)

![(2E)-2-[(3-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B2957386.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2957387.png)

![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2957388.png)

![4-Morpholino-5,6-diphenylfuro[2,3-d]pyrimidine](/img/structure/B2957390.png)

![8-(5-chloro-2-methoxyphenyl)-1,6,7-trimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2957395.png)

![Methyl (2S)-2-[(2-aminoacetyl)amino]-2-phenylacetate;hydrochloride](/img/structure/B2957398.png)